Sodium;hydroperoxy(oxo)borane;hydrate

Description

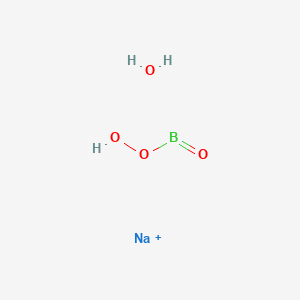

Sodium hydroperoxy(oxo)borane hydrate (IUPAC name: sodium;hydroperoxy(oxo)borane;hydrate) is a boron-containing compound with the molecular formula BH₂NaO₄·H₂O (monohydrate) or H₈BNaO₆ (tetrahydrate), depending on hydration state . It is commonly referred to as sodium perborate monohydrate or tetrahydrate in industrial contexts. Key properties include:

- Monohydrate: Molecular weight = 99.82 g/mol; Topological polar surface area = 50.4 Ų; Hydrogen bond donors/acceptors = 1/4 .

- Tetrahydrate: Molecular weight = 137.86 g/mol; ChemSpider ID = 10628890; CAS 10555-76-7 .

This compound is utilized as an oxidizing agent in detergents, disinfectants, and organic synthesis due to its ability to release hydrogen peroxide upon hydrolysis .

Properties

Molecular Formula |

BH3NaO4+ |

|---|---|

Molecular Weight |

100.82 g/mol |

IUPAC Name |

sodium;hydroperoxy(oxo)borane;hydrate |

InChI |

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1; |

InChI Key |

MDGXUEVTGARGDK-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OO.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .

Chemical Reactions Analysis

Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form borates and hydrogen peroxide.

Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .

Scientific Research Applications

Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:

Biology: It is employed in the oxidation of biological molecules and in the preparation of certain biochemical reagents.

Mechanism of Action

The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Boron-Based Compounds

Sodium Perborate vs. Sodium Borohydride

Key Differences :

Sodium Perborate vs. Ammonia Borane (NH₃BH₃)

Key Insights :

Structural and Functional Analogues

Barium Metaborate Monohydrate (B₂BaO₄·H₂O)

- Structure : Contains a borate anion (B₂O₄²⁻) complexed with barium and water.

- Applications : Flame retardant, corrosion inhibitor .

- Contrast : Unlike sodium perborate, barium metaborate lacks peroxide groups, limiting its oxidative utility.

Borane-Phosphine Complexes (e.g., P-BH₃ Derivatives)

Research Findings and Industrial Relevance

- Hydrogen Peroxide Release: Sodium perborate monohydrate releases H₂O₂ more controllably than hydrogen peroxide alone, making it preferable in detergent formulations .

- Environmental Impact : Sodium perborate is less toxic than halogenated oxidizers but requires careful disposal due to boron accumulation in water systems .

Q & A

Q. What are the optimal synthetic routes for sodium hydroperoxy(oxo)borane hydrate, and how can purity be validated?

Synthesis typically involves reacting sodium metaborate (NaBO₂) with hydrogen peroxide (H₂O₂) under controlled conditions. Evidence suggests that slow addition of H₂O₂ to a dilute NaBO₂ solution at 0–5°C promotes crystallization of NaBO₃·4H₂O . Purity is validated via:

Q. How does hydration affect the stability of sodium hydroperoxy(oxo)borane hydrate?

Hydration stabilizes the peroxide group by forming hydrogen bonds, delaying thermal decomposition. Methodological approaches include:

- Dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms.

- Isothermal calorimetry to measure heat flow during dehydration, correlating stability with hydration degree .

Advanced Research Questions

Q. What kinetic models best describe the thermal decomposition of NaBO₃·H₂O, and how do experimental conditions influence activation energy?

Decomposition follows a multi-step pathway:

Release of H₂O (endothermic).

Peroxide bond cleavage, releasing O₂ (exothermic).

Kinetic analysis via non-isothermal TGA/DSC with model-fitting (e.g., Flynn-Wall-Ozawa method) reveals activation energies (~80–120 kJ/mol). Maleic acid additives can lower onset temperatures by 20–30°C, altering decomposition pathways .

Q. How does sodium hydroperoxy(oxo)borane hydrate participate in redox reactions, and what spectroscopic methods track intermediate species?

In aqueous solutions, NaBO₃·H₂O acts as a mild oxidizer. Advanced methodologies include:

Q. What contradictions exist in reported crystallographic data for peroxoborate compounds, and how can they be resolved?

Discrepancies arise from differing hydration states and polymorphism. For example:

- NaBO₃·H₂O may adopt monoclinic or orthorhombic structures depending on synthesis pH.

Resolution strategies: - Synchrotron XRD for high-resolution phase identification.

- Solid-state NMR (¹¹B, ¹⁷O) to distinguish boron coordination environments .

Methodological Guidance for Data Interpretation

Q. How can computational chemistry predict the reactivity of sodium hydroperoxy(oxo)borane hydrate in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.